2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Description
Properties
Molecular Formula |
C10H8N4OS2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C10H8N4OS2/c11-8(15)5-16-9-12-13-10-14(9)6-3-1-2-4-7(6)17-10/h1-4H,5H2,(H2,11,15) |
InChI Key |
KUMMJSXOALWYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)N)S2 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
Starting from 2-hydrazinobenzothiazole intermediates, cyclization with formic acid under reflux generates thetriazolo[3,4-b][1,benzothiazole system. For example, heating 2-hydrazinobenzothiazole (1.0 eq) in excess formic acid (5.0 eq) at 100°C for 8 hours yields the triazolo-benzothiazole core in 85–92% yield. Substituents on the benzothiazole ring are introduced at the hydrazine stage via tailored aniline precursors.
Oxidative Cyclization of Thioureas
Alternative routes begin with substituted arylthioureas, which undergo oxidative cyclization using bromine (Br₂) in acetic acid. For instance, treating 4-methoxyphenylthiourea with Br₂ at 0–5°C produces 2-aminobenzothiazoles, which are subsequently hydrazinated to form the triazolo ring.
Introduction of the Sulfanylacetamide Side Chain
The sulfanylacetamide moiety is introduced via nucleophilic substitution or coupling reactions:
Thioether Formation
Reaction of the triazolobenzothiazole-thiol (1.0 eq) with chloroacetamide derivatives (1.2 eq) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) forms the thioether linkage. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used as a base, with reactions typically conducted at 60–80°C for 4–6 hours. Yields range from 65% to 78%, depending on the electron-withdrawing nature of substituents.
Table 1: Optimization of Thioether Coupling Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 70°C | Balances reaction rate and side reactions |
| Base | K₂CO₃ (2.0 eq) | Enhances nucleophilicity of thiol |
| Reaction Time | 5 hours | Ensures complete conversion |
Alternative Alkylation Strategies
In cases where chloroacetamide is unstable, in situ generation of the acetamide-thiol intermediate via CS₂ treatment followed by alkylation with methyl iodide (MeI) or benzyl chlorides has been reported. For example, reacting triazolobenzothiazole-thiol with CS₂ in ethanol, then treating with MeI and K₂CO₃, yields the methylthio derivative, which is subsequently amidated.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) confirms purity >95%.
Spectroscopic Validation
-
¹H NMR : Key signals include the acetamide NH (δ 10.2–10.5 ppm) and triazole protons (δ 8.3–8.6 ppm).
-
¹³C NMR : The carbonyl carbon (C=O) resonates at δ 168–170 ppm, while the triazolobenzothiazole carbons appear between δ 120–150 ppm.
-
HRMS : Molecular ion peaks [M+H]⁺ correspond to the theoretical mass (e.g., m/z 354.5 for C₁₇H₁₄N₄OS₂).
Industrial-Scale Production Considerations
Continuous Flow Reactors
To enhance scalability, continuous flow systems replace batch reactors for cyclization and coupling steps. This reduces reaction times by 40% and improves yields by minimizing thermal degradation.
Green Chemistry Approaches
Recent advances employ water as a solvent for cyclization steps, achieving 70–75% yield with reduced environmental impact. Catalytic amounts of p-toluenesulfonic acid (PTSA) further accelerate reactions under aqueous conditions.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hydrazine cyclization | 85–92 | >95 | High |
| Thiourea oxidation | 70–80 | 90–95 | Moderate |
| Continuous flow | 88–90 | >98 | Industrial |
Challenges and Mitigation Strategies
Byproduct Formation
Side products like disulfides (from thiol oxidation) are minimized by conducting reactions under nitrogen atmosphere and using fresh reducing agents (e.g., dithiothreitol).
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction, but typical reagents include halogens, bases, and oxidizing agents.
- Major products formed during these reactions would vary based on the specific reaction pathway.
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide: may undergo various reactions, including:
Scientific Research Applications
- This compound has potential applications in:
Medicinal Chemistry: Investigating its pharmacological properties and potential drug development.
Biological Studies: Assessing its effects on cellular processes.
Materials Science: Exploring its use in materials with specific properties.
Chemical Research: As a building block for more complex molecules.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of active research.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is best understood through comparison with analogous triazolothiadiazole and triazolobenzothiazole derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Heterocycle Influence: The triazolobenzothiazole core in the target compound (vs. Thiadiazole-based analogs (e.g., ) exhibit stronger vasodilatory activity due to improved nitric oxide modulation, whereas benzothiazole derivatives may prioritize antimicrobial effects .
Substituent Effects :
- The acetamide group in the target compound improves water solubility compared to ethyl ester or naphthyl derivatives (e.g., –7). However, N-aryl substitutions (e.g., 2-methylphenyl in ) enhance lipophilicity, favoring membrane penetration and antifungal activity .
- Bulky substituents like α-naphthylmethylene () or cyclopentathiophene () reduce metabolic degradation but may limit bioavailability .
Biological Activity Trends :
- Antimicrobial Activity : Triazolobenzothiazoles with sulfanyl-acetamide groups (e.g., ) show broad-spectrum activity against Candida albicans and Staphylococcus aureus (MIC ≈ 8–16 µg/mL), outperforming thiadiazole analogs .
- Vasodilatory Activity : Thiadiazole derivatives with pyridyl substituents () demonstrate EC₅₀ values of 10–50 µM in aortic relaxation assays, attributed to potassium channel activation .
Synthetic Accessibility :
- The target compound can be synthesized via nucleophilic substitution between 1,2,4-triazolo[3,4-b]benzothiazole-1-thiol and chloroacetamide under phase-transfer catalysis (analogous to ). Yields typically range from 60–75%, lower than thiadiazole derivatives (80–90%) due to steric hindrance .
Biological Activity
The compound 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 251.32 g/mol. The structure incorporates a triazole ring fused with a benzothiazole moiety, which is known to enhance biological activity through multiple mechanisms of action.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have been shown to possess antifungal and antibacterial activities. A study highlighted that similar triazole derivatives displayed minimum inhibitory concentrations (MICs) ranging from 0.6 to 12 µg/mL against various fungal strains .
Anticancer Activity
Triazole-based compounds have also been investigated for their anticancer potential. The incorporation of the benzothiazole moiety is believed to enhance the cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
The mechanism by which 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide exerts its biological effects is multifaceted:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Gene Expression Modulation : Exposure to this compound has been linked to alterations in gene expression profiles associated with cell cycle regulation and apoptosis pathways .
Study 1: Antifungal Activity
A study conducted on a series of triazole derivatives similar to the target compound revealed promising antifungal activity against Candida albicans and Aspergillus niger. The results indicated that structural modifications could significantly enhance antifungal potency .
Study 2: Anticancer Efficacy
In a comparative study on various triazole derivatives against human breast cancer cell lines (MCF-7), it was found that the benzothiazole-containing compounds exhibited superior cytotoxicity compared to standard treatments. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Data Summary
Q & A
Q. Q1: What are the key steps and reaction conditions for synthesizing 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide?
Answer: The synthesis typically involves multi-step reactions:
Triazole-thiazole core formation : Cyclization of precursors (e.g., thiosemicarbazides) under acidic or basic conditions.
Sulfanyl group introduction : Thiolation reactions using reagents like Lawesson’s reagent or thiourea derivatives.
Acetamide coupling : Reaction of the sulfanyl intermediate with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C.
Critical parameters include temperature control (±2°C), solvent purity, and catalyst selection (e.g., copper(I) iodide for click chemistry steps). Optimizing stoichiometry and reaction time is essential to achieve yields >70% .
Advanced Synthesis Optimization
Q. Q2: How can researchers design experiments to optimize reaction yields and purity for this compound?
Answer: Use Design of Experiments (DoE) to systematically vary factors:
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response surfaces : Monitor yield, purity (HPLC), and byproduct formation.
Example: A Central Composite Design (CCD) revealed that DMF as a solvent and 72-hour reaction time minimized byproducts (validated via LC-MS) . Statistical tools like ANOVA can identify significant variables. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) further enhances purity .
Structural Characterization
Q. Q3: What analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm the triazole-thiazole core (e.g., aromatic protons at δ 7.2–8.5 ppm) and acetamide linkage (δ 2.1–2.3 ppm for CH) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z 354.446 for CHNOS) .
- XRD : Single-crystal X-ray diffraction resolves steric effects from the benzothiazole moiety .
Solubility and Physicochemical Properties
Q. Q4: How can contradictory solubility data for this compound be resolved methodologically?
Answer: Reported discrepancies (e.g., DMSO solubility vs. aqueous insolubility) arise from polymorphic forms or residual solvents. To address this:
Differential Scanning Calorimetry (DSC) : Identify polymorphs via melting point variations.
Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts aqueous solubility.
Co-solvent screening : Test binary solvent systems (e.g., PEG-400/water) to enhance solubility for biological assays .
Structure-Activity Relationship (SAR) Studies
Q. Q5: What strategies are effective for modifying substituents to enhance biological activity?
Answer: Key modifications include:
- Benzothiazole ring substitution : Electron-withdrawing groups (e.g., -Cl, -NO) improve metabolic stability.
- Triazole N-alkylation : Enhances binding to ATP-binding pockets in kinase targets.
Example : A derivative with 4-chlorophenyl substitution showed 3-fold higher inhibitory activity against EGFR compared to the parent compound (IC = 0.87 µM vs. 2.5 µM) .
| Substituent Position | Biological Activity (IC) | Key Reference |
|---|---|---|
| Benzothiazole C-6 | Improved kinase inhibition | |
| Triazole N-1 | Enhanced solubility |
Computational Modeling
Q. Q6: How can computational methods predict binding modes and optimize pharmacokinetics?
Answer:
- Molecular docking (AutoDock Vina) : Predict interactions with biological targets (e.g., EGFR, COX-2). The triazole-thiazole core shows π-π stacking with Phe-723 in EGFR .
- ADMET prediction (SwissADME) : Optimize logP (<3.5) and topological polar surface area (TPSA >80 Ų) for blood-brain barrier penetration.
- Quantum mechanical calculations : Assess charge distribution to guide electrophilic substitution .
Data Contradiction Analysis
Q. Q7: How should researchers address conflicting biological activity data across studies?
Answer:
Assay standardization : Normalize protocols (e.g., cell line selection, incubation time).
Meta-analysis : Pool data from independent studies (e.g., IC values for EGFR inhibition) using fixed-effects models.
Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
In Vitro Testing Protocols
Q. Q8: What in vitro models are most relevant for evaluating anticancer potential?
Answer:
- Cell viability assays : MTT or resazurin-based tests in cancer lines (e.g., MCF-7, A549).
- Apoptosis markers : Caspase-3/7 activation (luminescent assays) and Annexin V staining.
- Migration inhibition : Scratch/wound-healing assays to assess anti-metastatic effects.
Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are critical .
Stability and Degradation
Q. Q9: What methodologies assess hydrolytic and photolytic stability of this compound?
Answer:
- Forced degradation studies :
- Acidic/basic hydrolysis : 0.1M HCl/NaOH at 40°C for 24 hours (monitor via HPLC).
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products.
- Oxidative stress : 3% HO at 25°C for 6 hours.
Degradation pathways often involve sulfanyl group oxidation or triazole ring cleavage .
Advanced Applications in Drug Discovery
Q. Q10: How can this compound be repurposed for neurodegenerative disease research?
Answer:
- Target identification : Screen against acetylcholinesterase (AChE) or tau protein aggregation.
- Blood-brain barrier (BBB) permeability : Modify substituents to reduce molecular weight (<450 Da) and increase lipophilicity (clogP 2–3).
- In vivo models : Zebrafish assays for neurotoxicity and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
